molecular formula C8H6BrN B1596715 4-Bromobenzylisocyanide CAS No. 602261-85-8

4-Bromobenzylisocyanide

Cat. No. B1596715
CAS RN: 602261-85-8
M. Wt: 196.04 g/mol
InChI Key: VFINYUMVPDVXKG-UHFFFAOYSA-N
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Description

4-Bromobenzylisocyanide (abbreviated as 4-Br-BIC) is a chemical compound that belongs to the family of isocyanides. It is a pale yellow solid that is commonly used in scientific research for its unique properties. In

Scientific Research Applications

Antioxidant Activity

  • Cellular Antioxidant Effects : Bromophenols isolated from red algae showed significant antioxidant activity in various assays. This suggests potential applications in antioxidant therapies or as natural preservatives (Olsen et al., 2013).

Synthesis and Chemical Properties

  • Synthesis of Polycyclic Aromatic Hydrocarbons : A study demonstrated the use of o-bromobenzyl alcohol in synthesizing multisubstituted triphenylenes and phenanthrenes, indicating potential for creating complex organic compounds (Iwasaki et al., 2015).
  • Novel Synthesis Techniques : Research on the synthesis of oligoribonucleotides using 4-methoxybenzyl group, closely related to bromobenzyl compounds, provides insights into novel methods for nucleotide synthesis (Takaku & Kamaike, 1982).

Photodynamic Therapy and Cancer Treatment

  • Photodynamic Therapy Applications : A zinc phthalocyanine derivative containing bromophenol showed promising results for photodynamic therapy, suggesting its potential use in cancer treatment (Pişkin et al., 2020).

Inhibition and Biological Activity

  • Inhibitory Effects on Human Enzymes : Studies have shown that bromophenol derivatives can inhibit various human enzymes, which could have implications in the treatment of diseases like glaucoma and epilepsy (Boztaş et al., 2015).

Molecular Docking and Drug Development

  • Molecular Docking Studies : Research on bromophenol derivatives like (E)-1-(4-bromobenzylidene)semicarbazide highlighted their potential in molecular docking studies, which is crucial for drug discovery and development (Raja et al., 2017).

Agricultural Applications

  • Herbicide Resistance in Plants : A study explored the use of a bacterial detoxification gene to confer resistance to the herbicide bromoxynil in transgenic tobacco plants (Stalker et al., 1988).

Cancer Research

  • Anticancer Activities : A novel bromophenol derivative was found to induce cell cycle arrest and apoptosis in lung cancer cells, showing potential for anticancer drug development (Guo et al., 2018).

Environmental and Material Sciences

  • Electrochemical Applications : Research on 4-nitrobenzyl bromide as a catalyst for CO2 reduction highlights potential environmental applications (Mohammadzadeh et al., 2020).
  • Photovoltaic Device Development : The use of 4-bromoanisole as an additive in organic photovoltaic devices underscores its relevance in the field of renewable energy (Liu et al., 2012).

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets through covalent or non-covalent bonds, altering their structure or function

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways. More research is needed to identify the exact pathways and their downstream effects.

Pharmacokinetics

As a small molecule with a molecular weight of 196.04 , it may have different pharmacokinetic properties compared to larger biomolecules

Result of Action

Given its use in proteomics research , it may influence protein structure or function, leading to changes at the molecular and cellular levels

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromobenzylisocyanide. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets .

properties

IUPAC Name

1-bromo-4-(isocyanomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFINYUMVPDVXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373583
Record name 4-Bromobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

602261-85-8
Record name 4-Bromobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 602261-85-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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